molecular formula C24H28N2OS B2809269 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 954649-43-5

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2809269
CAS No.: 954649-43-5
M. Wt: 392.56
InChI Key: MWUZPTKEYNTDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is structurally characterized by a naphthalene group, a thiophene ring, and an azepane (seven-membered cyclic amine) moiety, linked through an acetamide bridge. The naphthalene system is a common pharmacophore known for its ability to engage in hydrophobic and π-π stacking interactions with biological targets . The incorporation of a thiophene heterocycle is a frequent strategy in drug design to modulate electronic properties, solubility, and binding affinity . The azepane ring introduces a substantial, flexible basic amine, which can be critical for molecular recognition in complex binding pockets. The primary research applications for this compound are anticipated in neuroscientific and psychiatric research. Its structural features suggest potential as a ligand for G-protein-coupled receptors (GPCRs), particularly those recognizing biogenic amines. Researchers may investigate its activity and selectivity profiles against receptors such as serotonin (5-HT), dopamine, or adrenergic receptors. The mechanism of action would be contingent on the specific target; it could function as an agonist, antagonist, or inverse agonist, modulating intracellular signaling pathways to study neurological function and disease models. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c27-24(16-20-10-7-9-19-8-3-4-11-22(19)20)25-17-23(21-12-15-28-18-21)26-13-5-1-2-6-14-26/h3-4,7-12,15,18,23H,1-2,5-6,13-14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUZPTKEYNTDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as azepane derivatives, thiophene derivatives, and naphthalene derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different amine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the azepane ring may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Evidence ID
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide Azepane, thiophen-3-yl, naphthalen-1-yl, ethyl-acetamide Likely via alkylation/amide coupling Hypothesized CNS/pharmacological activity N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalen-1-yloxy, phenylacetamide 1,3-dipolar cycloaddition (click chemistry) Antimicrobial/antifungal activity (IR/NMR)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl, pyrazol-4-yl, planar amide group Carbodiimide-mediated coupling Structural ligand; crystal packing studies
Verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide) Thiophen-3-yl, dimethylamino, isoquinolinone Multi-step organic synthesis Rho kinase inhibitor (clinical use)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Thiophen-2-yl, triazolyl-thio, naphthalen-1-yl Thioether linkage formation Unspecified bioactivity (patent)
Key Observations:
  • Azepane vs.
  • Thiophene Position : The thiophen-3-yl group in the target compound differs from thiophen-2-yl derivatives (e.g., ), which may alter electronic properties and metabolic stability .
  • Naphthalene Substitution : Unlike naphthalen-1-yloxy derivatives (e.g., 6a), the target compound lacks an ether linkage, reducing polarity and possibly improving membrane permeability .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound with potential pharmacological applications. Its unique structure, which includes an azepane ring and a thiophene moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2OSC_{23}H_{26}N_2OS, with a molecular weight of 378.5 g/mol. The compound features an azepane ring that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC23H26N2OS
Molecular Weight378.5 g/mol
CAS Number946199-76-4
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group in related compounds suggests potential as enzyme inhibitors, particularly in metabolic pathways.
  • Receptor Modulation : The structural similarity to known receptor ligands indicates possible interactions with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential for this compound in treating infections.

Research Findings

Recent studies have explored the biological effects of structurally related compounds, providing insights into the potential activities of this compound.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar azepane derivatives, revealing that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. Compounds with thiophene rings exhibited enhanced activity by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of thiophene-containing compounds, which demonstrated the ability to mitigate oxidative stress-induced neuronal damage. The azepane structure was associated with improved blood-brain barrier penetration, suggesting potential for treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-acetamidePiperidine ringModerate antimicrobial activity
N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-acetamideMorpholine ringNeuroprotective effects
N-(2-(azepan-1-yl)-2-thiophenesulfonamideSulfonamide groupEnzyme inhibition

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., enzymes linked to neurological disorders) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent models (e.g., GROMACS) to assess conformational changes over 100-ns trajectories .
  • QSAR Modeling : Corrogate structural features (e.g., azepane ring flexibility, thiophene π-stacking) with bioactivity data from analogs .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in naphthalene and thiophene regions .
  • X-ray Refinement : For ambiguous NOE/ROESY data, refine crystal structures using SHELXL to assign stereochemistry .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded NMR spectra .

What strategies are effective for studying the compound's stability under varying pH conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV/MS analysis to identify degradation products .
  • Kinetic Modeling : Use Arrhenius plots (25–60°C) to predict shelf-life and storage recommendations (e.g., inert atmosphere, −20°C) .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replacing azepane with piperidine) and assess bioactivity changes via in vitro assays (e.g., enzyme inhibition) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., naphthalene’s hydrophobic interactions) using MOE or Discovery Studio .
  • Fragment-Based Screening : Test truncated analogs to isolate contributions of thiophene vs. azepane to target binding .

What in vitro assays are suitable for preliminary biological evaluation?

Q. Basic

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) using Ellman’s reagent .
  • Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.